molecular formula C19H18N6O7 B10928088 5-({4-[(1Z)-1-{2-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid

5-({4-[(1Z)-1-{2-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid

Cat. No.: B10928088
M. Wt: 442.4 g/mol
InChI Key: QFLAUVJGCMLTEU-MTJSOVHGSA-N
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Description

5-{[4-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID is a complex organic compound that features a furoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furoic acid core: This can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate or nitric acid.

    Attachment of the phenoxy group: This step involves the reaction of the furoic acid with a phenol derivative under basic conditions, often using a base like sodium hydroxide.

    Introduction of the hydrazono group: This step typically involves the reaction of the phenoxy-furoic acid intermediate with hydrazine derivatives under acidic or basic conditions.

    Addition of the nitro-triazole moiety: This final step involves the reaction of the hydrazono intermediate with a nitro-triazole derivative, often under reflux conditions with a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and furoic acid moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, nitric acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a useful tool for studying biochemical pathways and mechanisms.

    Medicine: The compound may have potential as a therapeutic agent, particularly if it can be shown to interact with specific molecular targets involved in disease processes.

    Industry: The compound’s unique properties may make it useful in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 5-{[4-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s structure suggests that it may be able to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and possibly covalent bonds, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[4-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID apart is its unique combination of functional groups, which may allow it to interact with a wider range of molecular targets and to undergo a broader range of chemical reactions compared to similar compounds.

Properties

Molecular Formula

C19H18N6O7

Molecular Weight

442.4 g/mol

IUPAC Name

5-[[4-[(Z)-C-methyl-N-[3-(3-nitro-1,2,4-triazol-1-yl)propanoylamino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C19H18N6O7/c1-12(21-22-17(26)8-9-24-11-20-19(23-24)25(29)30)13-2-4-14(5-3-13)31-10-15-6-7-16(32-15)18(27)28/h2-7,11H,8-10H2,1H3,(H,22,26)(H,27,28)/b21-12-

InChI Key

QFLAUVJGCMLTEU-MTJSOVHGSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCN1C=NC(=N1)[N+](=O)[O-])/C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O

Canonical SMILES

CC(=NNC(=O)CCN1C=NC(=N1)[N+](=O)[O-])C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O

Origin of Product

United States

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